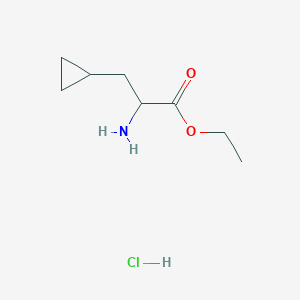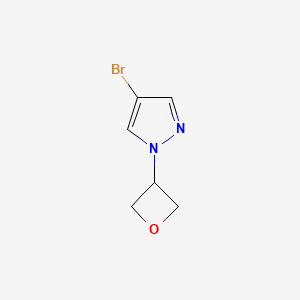
4-bromo-1-(oxetan-3-yl)-1H-pyrazole
Overview
Description
“4-bromo-1-(oxetan-3-yl)-1H-pyrazole” is a chemical compound with the molecular formula C6H7BrN2O. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, substituted with a bromine atom and an oxetane ring .
Molecular Structure Analysis
The molecular structure of “4-bromo-1-(oxetan-3-yl)-1H-pyrazole” would consist of a pyrazole ring substituted with a bromine atom at the 4-position and an oxetane ring at the 1-position .Chemical Reactions Analysis
Again, while specific reactions involving “4-bromo-1-(oxetan-3-yl)-1H-pyrazole” are not available, similar compounds are known to undergo reactions like the Suzuki–Miyaura cross-coupling .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Oxetane derivatives are increasingly being explored in drug discovery and medicinal chemistry due to their unique physicochemical properties. They have been used as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups to improve the chemical properties of target molecules .
Cancer Treatment
Oxetanes have been incorporated into clinical and preclinical drug candidates targeting various human diseases, including cancer. For example, an oxetane ring is present in the scaffold of Taxol®, an important drug used in the treatment of ovarian cancer .
Neurodegenerative Conditions
Compounds with oxetane rings, such as merrilactone A, have shown neurotrophic activity, suggesting potential applications in treating neurodegenerative conditions .
Antiviral Research
Several antiviral oxetanes have been described in the literature, indicating that oxetane derivatives can play a role in developing treatments for viral infections .
Autoimmune Disorders
The diverse applications of oxetanes also extend to targeting autoimmune disorders, although specific examples are not detailed in the search results .
Metabolic Disorders
Similarly, oxetane derivatives are being studied for their potential use in treating metabolic disorders as part of various drug discovery efforts .
Synthesis and Reactivity
Oxetanes are known for their propensity to undergo ring-opening reactions, making them valuable synthetic intermediates in creating new compounds with relevant biological properties .
Building Blocks for Drug Discovery
The oxetane motif has been highlighted in recent drug discovery campaigns for its effect on medicinally relevant properties and as a building block used to incorporate the oxetane ring into new compounds .
properties
IUPAC Name |
4-bromo-1-(oxetan-3-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-1-8-9(2-5)6-3-10-4-6/h1-2,6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMOXXCOWYOPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(oxetan-3-yl)-1H-pyrazole | |
CAS RN |
1374657-02-9 | |
| Record name | 4-BROMO-1-(OXETAN-3-YL)-1H-PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


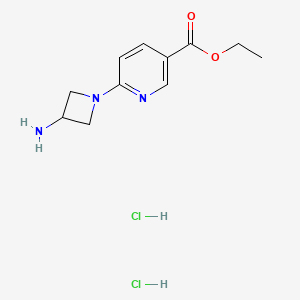
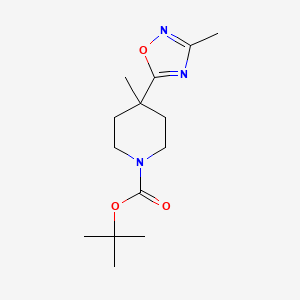


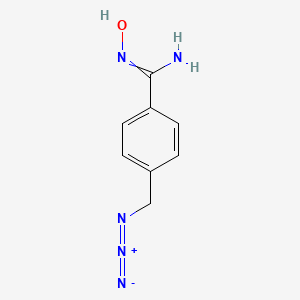
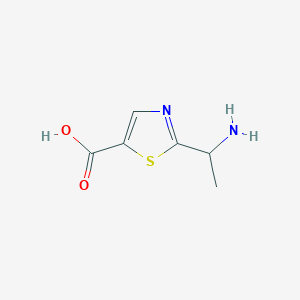
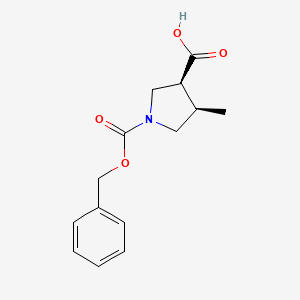
![Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1377549.png)
![5-Azaspiro[2.4]heptan-6-one](/img/structure/B1377553.png)
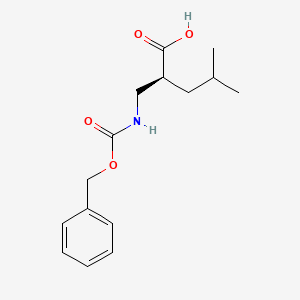
![5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1377556.png)
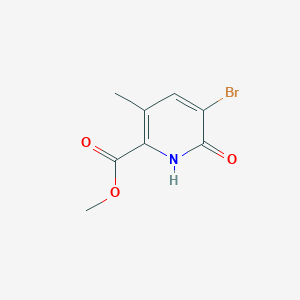
![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/structure/B1377558.png)
